![molecular formula C17H17N5O2 B11021799 N-[2-(4-hydroxyphenyl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B11021799.png)

N-[2-(4-hydroxyphenyl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

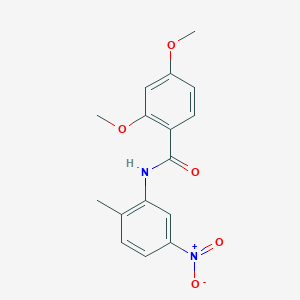

Beschreibung

N-(4-HYDROXYPHENETHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is a synthetic organic compound that features a unique combination of functional groups, including a hydroxyl group, a phenyl group, and a tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-HYDROXYPHENETHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE typically involves a multi-step processThis reaction is highly efficient and regioselective, producing 1,2,3,4-tetrazoles in good yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Reaktionstypen

-

Oxidation: : Die Hydroxygruppe in der Hydroxyphenyleinheit kann oxidiert werden, um ein Chinonderivat zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat oder Chromtrioxid.

-

Reduktion: : Die Nitrogruppe kann, falls vorhanden, mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid zu einem Amin reduziert werden.

-

Substitution: : Der Tetrazolring kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen ein Nukleophil eine Abgangsgruppe ersetzt, die an den Ring gebunden ist. Typische Reagenzien sind Alkylhalogenide oder -sulfonate.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff oder Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Amine.

Substitution: Alkylierte Tetrazolderivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann N-[2-(4-Hydroxyphenyl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamid als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was es wertvoll für die Entwicklung neuer Materialien und Katalysatoren macht.

Biologie

In der biologischen Forschung kann diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht werden. Das Vorhandensein der Hydroxyphenylgruppe deutet auf mögliche antioxidative Eigenschaften hin, während der Tetrazolring mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren könnte.

Medizin

Medizinisch werden Verbindungen, die Tetrazolringe enthalten, oft auf ihre pharmakologischen Aktivitäten untersucht. N-[2-(4-Hydroxyphenyl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamid könnte auf sein Potenzial als entzündungshemmendes, antimikrobielles oder Antikrebsmittel untersucht werden.

Industrie

In der Industrie könnte diese Verbindung bei der Entwicklung neuer Polymere oder als Zwischenprodukt bei der Synthese von Farbstoffen und Pigmenten verwendet werden. Ihre Stabilität und Reaktivität machen sie für verschiedene industrielle Anwendungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von N-[2-(4-Hydroxyphenyl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamid hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Hydroxyphenylgruppe könnte an Wasserstoffbrückenbindungen oder Redoxreaktionen teilnehmen, während der Tetrazolring möglicherweise eine Koordination mit Metallionen oder anderen Biomolekülen eingeht.

Wissenschaftliche Forschungsanwendungen

N-(4-HYDROXYPHENETHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(4-HYDROXYPHENETHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-[2-(4-Hydroxyphenyl)ethyl]acetamid: Fehlt der Tetrazolring, was zu unterschiedlicher Reaktivität und biologischer Aktivität führen kann.

2-Phenyl-2-(1H-tetrazol-1-yl)acetamid: Fehlt die Hydroxyphenylethyl-Einheit, was sich auf ihre Löslichkeit und die Wechselwirkung mit biologischen Zielstrukturen auswirken könnte.

N-(1-(2-(4-Ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)-4-(Methoxymethyl)piperidin-4-yl)-N-phenylacetamid: Enthält zusätzliche funktionelle Gruppen, die unterschiedliche Eigenschaften und Anwendungen verleihen können.

Einzigartigkeit

N-[2-(4-Hydroxyphenyl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamid ist einzigartig aufgrund der Kombination der Hydroxyphenylethyl-Einheit und des Tetrazolrings.

Eigenschaften

Molekularformel |

C17H17N5O2 |

|---|---|

Molekulargewicht |

323.35 g/mol |

IUPAC-Name |

N-[2-(4-hydroxyphenyl)ethyl]-2-phenyl-2-(tetrazol-1-yl)acetamide |

InChI |

InChI=1S/C17H17N5O2/c23-15-8-6-13(7-9-15)10-11-18-17(24)16(22-12-19-20-21-22)14-4-2-1-3-5-14/h1-9,12,16,23H,10-11H2,(H,18,24) |

InChI-Schlüssel |

VBYKAPAEQOTPJH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)O)N3C=NN=N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021716.png)

![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11021729.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11021731.png)

![N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11021734.png)

![N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-methionine](/img/structure/B11021752.png)

![N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B11021758.png)

![trans-4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11021759.png)

![N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B11021768.png)

![2-{3-hydroxy-4-[(1Z)-N-hydroxy-2-(3-methoxyphenoxy)ethanimidoyl]phenoxy}acetamide](/img/structure/B11021776.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11021787.png)